molecular formula C10H15BrMg B6299360 Adamant-2-ylmagnesium bromide, 0.25 M in ether CAS No. 114332-05-7

Adamant-2-ylmagnesium bromide, 0.25 M in ether

Cat. No.: B6299360
CAS No.: 114332-05-7
M. Wt: 239.44 g/mol
InChI Key: NRLWURPWSJTJRM-UHFFFAOYSA-M
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Description

Adamant-2-ylmagnesium bromide, 0.25 M in ether, is a specialized organometallic reagent used in various chemical reactions. It is a Grignard reagent, which means it contains a carbon-magnesium bond. This compound is particularly useful in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool for chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adamant-2-ylmagnesium bromide is typically synthesized through the reaction of adamant-2-yl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

Adamant-2-yl bromide+MagnesiumAdamant-2-ylmagnesium bromide\text{Adamant-2-yl bromide} + \text{Magnesium} \rightarrow \text{Adamant-2-ylmagnesium bromide} Adamant-2-yl bromide+Magnesium→Adamant-2-ylmagnesium bromide

Industrial Production Methods

In an industrial setting, the production of Adamant-2-ylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then typically diluted to a 0.25 M concentration in ether for stability and ease of use.

Chemical Reactions Analysis

Types of Reactions

Adamant-2-ylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ether is typically used to maintain the stability of the Grignard reagent.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Result from substitution and coupling reactions.

Scientific Research Applications

Adamant-2-ylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to create complex organic molecules, including pharmaceuticals and natural products.

    Material Science: Helps in the synthesis of novel materials with unique properties.

    Medicinal Chemistry: Plays a role in the development of new drugs by enabling the formation of complex molecular structures.

    Biological Research: Used in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism by which Adamant-2-ylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct is typically removed through aqueous workup.

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium bromide
  • Phenylmagnesium bromide
  • Ethylmagnesium bromide

Uniqueness

Adamant-2-ylmagnesium bromide is unique due to the adamantyl group, which imparts steric hindrance and can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules.

Properties

IUPAC Name

magnesium;adamantan-2-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLWURPWSJTJRM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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